molecular formula C18H23NO B12743917 1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- CAS No. 101781-47-9

1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)-

Katalognummer: B12743917
CAS-Nummer: 101781-47-9
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: ZROMDBIGGKCKBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.387 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- typically involves the reaction of N,N-dimethyl-1,3-diaminopropane with p-(phenoxymethyl)benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxymethyl group enhances its binding affinity to certain molecular targets, making it more effective in specific applications compared to similar compounds .

Eigenschaften

CAS-Nummer

101781-47-9

Molekularformel

C18H23NO

Molekulargewicht

269.4 g/mol

IUPAC-Name

N,N-dimethyl-3-[4-(phenoxymethyl)phenyl]propan-1-amine

InChI

InChI=1S/C18H23NO/c1-19(2)14-6-7-16-10-12-17(13-11-16)15-20-18-8-4-3-5-9-18/h3-5,8-13H,6-7,14-15H2,1-2H3

InChI-Schlüssel

ZROMDBIGGKCKBJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCC1=CC=C(C=C1)COC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.